
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate
Vue d'ensemble
Description
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate is a chemical compound with the linear formula C11H10F2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been discussed in various studies. For instance, the Dimroth rearrangement, which involves the isomerization of heterocycles, has been used in the synthesis of condensed pyrimidines . Another study mentioned the synthesis of ethyl 2-aminothiazole-4-carboxylate derivatives .Applications De Recherche Scientifique
Biosynthesis in Wine Production
Ethyl 4-oxobutyrate is involved in the biosynthesis of certain gamma-substituted-gamma-butyrolactones in sherry wine. When added to a simulated sherry under an actively growing film of S. fermentati, it yielded several compounds, confirming earlier proposed pathways for their formation (Fagan, Kepner, & Webb, 1981).
Synthesis of Medical Compounds
A study on the synthesis of Ethyl 4-(4-Chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, demonstrates its role in pharmaceutical compound development (Hao Zhi-hui, 2007).
Anti-inflammatory and Antimicrobial Applications
Research indicates that a compound synthesized from ethyl 2-[2-(3,4-difluorophenyl)hydrazono]-3-oxobutanoate exhibits synergistic anti-inflammatory, antiproliferative, and antibacterial activities, highlighting its potential in therapeutic applications (Mohan, Sarojini, Narayana, & Priya, 2018).
Catalysis and Asymmetric Induction
The enantioselective hydrogenation of ethyl 4-chloro-3-oxobutyrate in ionic liquid systems showcases its role in asymmetric catalysis (Starodubtseva et al., 2004).
Optimization of Bioreduction Processes
Designing the optimal pH profile for the asymmetric reduction of ethyl 4-chloro-3-oxobutyrate by baker's yeast demonstrates its application in biotechnological processes (Chen, Wang, Houng, & Lee, 2002).
Synthesis of Novel HIV-1 Inhibitors
Ethyl 2-alkyl-4-aryl-3-oxobutyrates, synthesized from corresponding arylacetonitriles and 2-bromo esters, have been tested for activity against HIV-1, highlighting their potential in antiviral drug development (Danel et al., 1996).
Propriétés
IUPAC Name |
ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O3/c1-2-17-12(16)6-5-11(15)8-3-4-9(13)10(14)7-8/h3-4,7H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPZSBVMXDYVRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645579 | |
| Record name | Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(3,4-difluorophenyl)-4-oxobutyrate | |
CAS RN |
898752-22-2 | |
| Record name | Ethyl 4-(3,4-difluorophenyl)-4-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80645579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




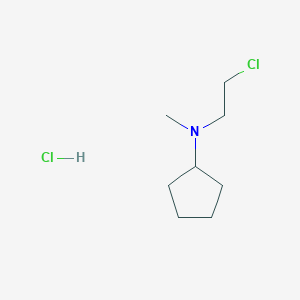
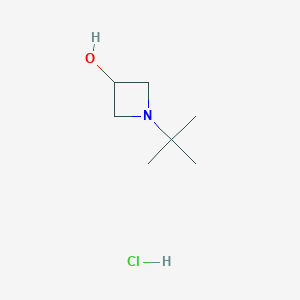
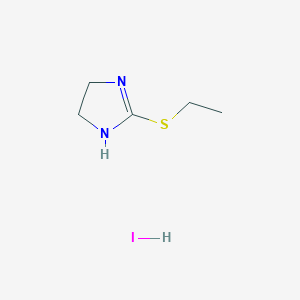
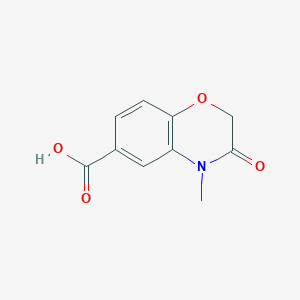


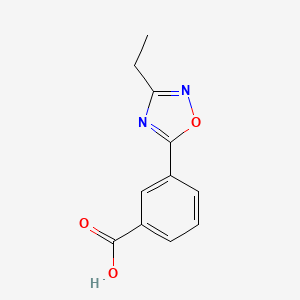
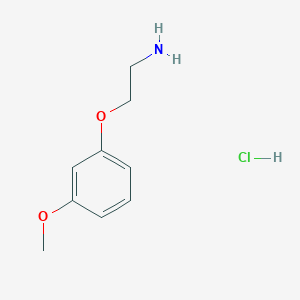
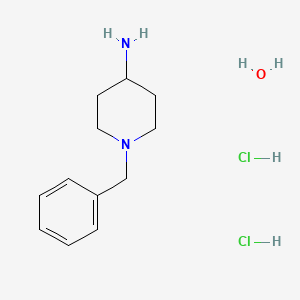
![{1-[3-(Trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1371796.png)
![[1-(4-Methylbenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1371797.png)

![6-Oxo-1-[3-(trifluoromethyl)benzyl]-1,6-dihydro-3-pyridinecarbaldehyde](/img/structure/B1371800.png)